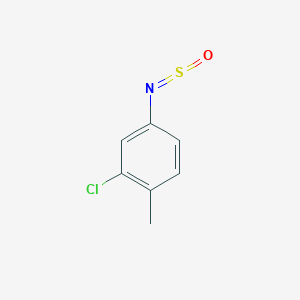

2-Chloro-1-methyl-4-(sulfinylamino)benzene

Description

Properties

IUPAC Name |

2-chloro-1-methyl-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-2-3-6(9-11-10)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLUAWAGNGJKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene, a substituted N-sulfinylaniline. N-sulfinylamines are a class of organosulfur compounds with the general structure R-N=S=O, recognized for their utility as versatile intermediates in modern organic synthesis. Their unique reactivity allows for the construction of complex nitrogen- and sulfur-containing molecules, including sulfinamides, sulfoximines, and various heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.[1][2] This document details a robust synthetic protocol starting from the commercially available precursor, 2-chloro-4-methylaniline. It provides an in-depth analysis of the reaction mechanism and outlines the critical parameters for successful synthesis. Furthermore, a thorough guide to the structural characterization of the target compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is presented, supported by predictive data based on the analysis of analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

N-sulfinylamines, also known as thionyl imides, are organosulfur compounds characterized by the -N=S=O functional group.[3] These compounds serve as valuable building blocks in organic synthesis due to their diverse reactivity.[2][4] They can act as dienophiles in Diels-Alder reactions, undergo cycloadditions, and react with a variety of nucleophiles and radicals, making them powerful tools for constructing complex molecular architectures.[5]

The specific target of this guide, 2-Chloro-1-methyl-4-(sulfinylamino)benzene, incorporates several key structural features: a chlorinated and methylated benzene ring, and the reactive N-sulfinylamino moiety. The substitution pattern on the aromatic ring is anticipated to influence the electronic properties and reactivity of the N=S=O group, potentially offering unique advantages in synthetic applications. The presence of a chlorine atom and a methyl group provides handles for further functionalization, enhancing its potential as a versatile intermediate in the synthesis of novel compounds for drug discovery programs. Sulfinamides, which can be readily derived from N-sulfinylamines, are precursors to medicinally important functional groups like sulfoximines and sulfonimidamides.[1]

Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene

The most direct and widely employed method for the synthesis of N-sulfinylamines is the reaction of a primary amine with thionyl chloride (SOCl₂).[3] This reaction is generally high-yielding and proceeds under mild conditions.

Starting Material: 2-Chloro-4-methylaniline

The precursor for the synthesis is 2-Chloro-4-methylaniline (also known as 2-chloro-p-toluidine). This compound is commercially available from various chemical suppliers. It is essential to ensure the purity of the starting material, as impurities can lead to side reactions and complicate the purification of the final product.

| Property | Value | Reference |

| CAS Number | 615-65-6 | [6] |

| Molecular Formula | C₇H₈ClN | [6] |

| Molecular Weight | 141.60 g/mol | [6] |

| Appearance | Colorless to red to green clear liquid | |

| Boiling Point | 223-225 °C | [6] |

| Density | 1.151 g/mL at 25 °C | [6] |

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride (HCl). The use of a base is often recommended to neutralize the HCl generated during the reaction, which can otherwise protonate the starting amine, rendering it unreactive.

Experimental Protocol

Materials and Reagents:

-

2-Chloro-4-methylaniline (C₇H₈ClN)

-

Thionyl chloride (SOCl₂)

-

Anhydrous triethylamine (NEt₃) or pyridine

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be thoroughly dried to prevent hydrolysis of thionyl chloride.

-

Reagent Preparation: In the flask, dissolve 2-Chloro-4-methylaniline (14.16 g, 0.1 mol) and anhydrous triethylamine (22.27 mL, 0.16 mol) in 100 mL of anhydrous diethyl ether.

-

Reaction: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (8.75 mL, 0.12 mol) dissolved in 20 mL of anhydrous diethyl ether dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture to remove the salt and wash the precipitate with a small amount of anhydrous diethyl ether.

-

Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2-Chloro-1-methyl-4-(sulfinylamino)benzene as a yellow to orange oil.

Figure 1: Synthetic workflow for 2-Chloro-1-methyl-4-(sulfinylamino)benzene.

Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene

Due to the moisture-sensitive nature of N-sulfinylamines, characterization should be performed promptly using anhydrous solvents.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying the N=S=O functional group. The N=S=O group exhibits two characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations.

-

Expected Absorptions:

-

ν(N=S) asymmetric stretch: ~1250-1300 cm⁻¹

-

ν(S=O) symmetric stretch: ~1130-1180 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

C-H stretching (aromatic and methyl): ~3100-2850 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR Spectroscopy (predicted, in CDCl₃, 400 MHz):

-

δ ~7.0-7.5 ppm: Aromatic protons. The substitution pattern (chloro at C2, methyl at C1, and NSO at C4) will lead to a complex splitting pattern for the three aromatic protons.

-

δ ~2.3-2.4 ppm: A singlet corresponding to the three protons of the methyl (-CH₃) group.

-

-

¹³C NMR Spectroscopy (predicted, in CDCl₃, 100 MHz):

-

δ ~120-150 ppm: Signals for the six aromatic carbons. The carbons attached to the chlorine, methyl, and NSO groups will have distinct chemical shifts.

-

δ ~20-22 ppm: Signal for the methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): For C₇H₆ClNOS, the exact mass will be approximately 186.98 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M⁺ and M+2 peak pattern.

-

Major Fragmentation Pathways: Likely fragmentation would involve the loss of SO, and cleavage of the C-N bond.

Reactivity and Applications in Drug Development

2-Chloro-1-methyl-4-(sulfinylamino)benzene is a valuable intermediate due to the reactivity of the N=S=O group. It can participate in a variety of transformations to generate compounds of medicinal interest.

-

Synthesis of Sulfinamides: Reaction with Grignard reagents or other organometallic nucleophiles can lead to the formation of chiral sulfinamides, which are important auxiliaries and intermediates.[1]

-

Cycloaddition Reactions: As a dienophile, it can react with dienes in hetero-Diels-Alder reactions to form six-membered sulfur- and nitrogen-containing heterocycles.

-

Synthesis of Sulfonimidamides: Sulfonimidamides are bioisosteres of sulfonamides and have gained attention in medicinal chemistry. N-sulfinylamines can be precursors to these structures.

Figure 2: Reactivity and synthetic potential of the target compound.

Safety and Handling

-

2-Chloro-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

N-sulfinylamines: Moisture-sensitive and should be handled under an inert atmosphere. They can be irritating to the skin, eyes, and respiratory system.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. By following the outlined protocols, researchers can reliably prepare this versatile building block. The inherent reactivity of the N-sulfinylamino group, combined with the specific substitution on the aromatic ring, makes this compound a promising intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product.

References

-

Title: Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. Source: Organic Letters - ACS Publications. URL: [Link]

-

Title: Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: Chemical Science (RSC Publishing). URL: [Link]

-

Title: Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Source: ResearchGate. URL: [Link]

-

Title: Sulfinylamine. Source: Wikipedia. URL: [Link]

-

Title: Some fundamental reactions of sulfinylamines. Source: ResearchGate. URL: [Link]

-

Title: Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: PMC. URL: [Link]

Sources

- 1. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfinylamine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of 2-Chloro-1-methyl-4-(sulfinylamino)benzene

[1][2]

Chemical Identity & Structural Analysis[2][3]

2-Chloro-1-methyl-4-(sulfinylamino)benzene is an N-sulfinyl aniline derivative characterized by the presence of a reactive sulfinylamino group (-N=S=O) attached to a chlorinated toluene scaffold.[1][2] It is primarily utilized as a dienophile in Diels-Alder cycloadditions and as a moisture-sensitive intermediate in the synthesis of sulfonamides and thiazine heterocycles.[1][2]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-Chloro-1-methyl-4-(sulfinylamino)benzene |

| Common Synonyms | N-Sulfinyl-3-chloro-4-methylaniline; N-Thionyl-3-chloro-4-toluidine |

| Parent Precursor | 3-Chloro-4-methylaniline (CAS: 95-74-9) |

| Functional Group | Sulfinylamine (-N=S=O) |

| Molecular Formula | C₇H₆ClNOS |

| Molecular Weight | ~187.65 g/mol |

Structural Configuration

The molecule consists of a toluene core substituted at the ortho position (relative to methyl) with chlorine and at the para position with the sulfinylamino group.[2] The -N=S=O moiety adopts a non-linear, planar syn or anti conformation (typically syn in ground state) relative to the aromatic ring, facilitating its role in pericyclic reactions.[1][2]

Physical Properties[2][5][6]

Due to the high reactivity of the N-sulfinyl group toward atmospheric moisture, this compound is rarely isolated as a shelf-stable solid for commercial distribution.[2] It is typically generated in situ or isolated as a transient oil/low-melting solid under inert atmosphere.[1][2]

| Property | Value / Characteristic | Context |

| Physical State | Yellow to Orange Oil or Low-Melting Solid | Characteristic of N-sulfinyl anilines due to extended conjugation.[1][2] |

| Boiling Point | ~100–110 °C (at 0.5 mmHg) [Estimated] | High vacuum required for distillation to prevent thermal decomposition.[1][2] |

| Solubility | Soluble in Benzene, Toluene, DCM, THF | Must use anhydrous solvents.[2] Reacts violently with water/alcohols.[1][2] |

| Density | ~1.30 g/cm³ [Estimated] | Higher than parent aniline due to Sulfur/Chlorine content.[1][2] |

| Odor | Pungent, Acrid | Similar to thionyl chloride/SO₂ due to trace hydrolysis.[1][2] |

Chemical Properties & Reactivity[1][2][7][8][9]

The chemical behavior of 2-Chloro-1-methyl-4-(sulfinylamino)benzene is dominated by the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond.[1][2]

A. Hydrolytic Instability

The N-sulfinyl bond is highly susceptible to nucleophilic attack by water.[1][2] Upon exposure to moisture, the compound reverts to its parent aniline with the release of sulfur dioxide.[2]

-

Reaction:

-

Implication: All reactions must be conducted under strictly anhydrous conditions (Ar or N₂ atmosphere).

B. Diels-Alder Cycloaddition (Dienophile)

The most significant application of this compound is as a heterodienophile .[1][2] It reacts with 1,3-dienes (e.g., 2,3-dimethyl-1,3-butadiene, norbornadiene) to form cyclic unsaturated sulfonamides or thiazine oxides.

-

Regioselectivity: Controlled by the steric bulk of the ortho-chloro and meta-methyl groups on the aromatic ring.[1][2]

C. Oxidation

Treatment with strong oxidants (e.g., m-CPBA) can convert the N-sulfinyl group into a nitro (-NO₂) or sulfonamide (-SO₂NHR) functionality, depending on the workup, though this is less common than direct synthesis from the aniline.[2]

Synthesis Protocol

The standard preparation involves the thionylamination of 3-Chloro-4-methylaniline.[1][2] This protocol is designed for laboratory-scale synthesis (10–50 mmol scale).[2]

Reagents & Equipment

-

Solvent: Anhydrous Benzene or Toluene (0.5 M concentration).

-

Catalyst: Pyridine (0.1 eq) – Optional, accelerates HCl removal.[1][2]

-

Apparatus: Flame-dried round-bottom flask, reflux condenser, CaCl₂ drying tube or N₂ line.[1][2]

Step-by-Step Methodology

-

Dissolution: Dissolve 3-Chloro-4-methylaniline in anhydrous toluene under an inert atmosphere.

-

Addition: Add Thionyl Chloride dropwise at 0°C to control the exotherm.

-

Observation: Evolution of HCl gas (white fumes) and darkening of the solution to yellow/orange.[2]

-

-

Reflux: Heat the mixture to reflux (80–110°C) for 2–4 hours until HCl evolution ceases.

-

Concentration: Remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

-

Purification: Vacuum distillation of the residue yields the pure N-sulfinyl derivative as a yellow oil.[2]

-

Note: Store immediately under inert gas at 4°C.

-

Visualization of Reaction Pathways[2]

The following diagrams illustrate the synthesis and primary reactivity (hydrolysis and Diels-Alder cycloaddition) of the target compound.

Figure 1: Synthesis & Reactivity Flow

Caption: Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene and its divergent reactivity pathways.

Figure 2: Mechanism of Diels-Alder Cycloaddition

Caption: Mechanistic flow of the [4+2] cycloaddition utilizing the N-sulfinyl group as a heterodienophile.

Handling & Safety Protocols

Warning: This compound is a potent skin irritant and lachrymator.[1][2] It releases SO₂ and HCl upon contact with moisture.[1][2]

-

Moisture Control: All glassware must be flame-dried.[1][2] Use Schlenk lines or gloveboxes for transfer.[2]

-

PPE: Wear butyl rubber gloves, chemical splash goggles, and a lab coat.[1][2]

-

Spill Management: Neutralize spills with aqueous sodium bicarbonate (NaHCO₃) to quench the acid, then absorb with vermiculite.[1][2]

-

Storage: Store in sealed ampoules under Argon at 2–8°C.

References

-

Kresze, G., & Wucherpfennig, W. (1967).[2] New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition. Link[2]

-

PubChem Database. (n.d.).[1][2] 3-Chloro-4-methylaniline (Precursor Data). National Center for Biotechnology Information.[1][2] Link[2]

-

Hanson, P., & Stone, T. W. (1984).[2] Heterocyclic synthesis using N-sulfinylamines. Journal of the Chemical Society, Perkin Transactions 1. Link

-

ChemicalBook. (2025).[1][2] General Properties of N-Sulfinyl Anilines. Link

Spectroscopic Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. Furthermore, it offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to guide researchers in the empirical analysis of this compound. This guide is designed for scientists and professionals in drug development and chemical research who require a robust understanding of how to approach the structural elucidation of novel substituted aromatic compounds.

Introduction: The Structural Elucidation Challenge

2-Chloro-1-methyl-4-(sulfinylamino)benzene is a substituted aromatic compound of interest due to its unique combination of functional groups: a chloro group, a methyl group, and a sulfinylamino (-N=S=O) moiety. The precise arrangement of these substituents on the benzene ring dictates the molecule's electronic properties, reactivity, and potential biological activity. Accurate structural confirmation is therefore a critical first step in any research and development endeavor involving this molecule.

Spectroscopic techniques are the cornerstone of molecular structure elucidation. This guide will focus on the three primary methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing a detailed map of the carbon-hydrogen framework and the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain further structural insights from its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of the protons and carbons in 2-Chloro-1-methyl-4-(sulfinylamino)benzene are influenced by the electron-donating or electron-withdrawing nature of the substituents and their positions on the aromatic ring.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The substituents on the benzene ring are a methyl group (CH₃), a chloro group (Cl), and a sulfinylamino group (-N=S=O). The methyl group is weakly electron-donating. The chloro group is deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. The sulfinylamino group is an uncommon functional group, but it is expected to be electron-withdrawing and will influence the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-1-methyl-4-(sulfinylamino)benzene in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CH₃ | ~2.3 | Singlet | N/A | Typical range for a methyl group attached to an aromatic ring. |

| Ar-H (H3) | ~7.8 | Doublet | ~2 | Ortho to the electron-withdrawing sulfinylamino group, expected to be downfield. Coupled to H5. |

| Ar-H (H5) | ~7.2 | Doublet of doublets | ~8, ~2 | Coupled to both H3 and H6. |

| Ar-H (H6) | ~7.4 | Doublet | ~8 | Ortho to the chloro group and meta to the sulfinylamino group. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-1-methyl-4-(sulfinylamino)benzene in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | ~20 | Typical range for an aromatic methyl carbon. |

| C1 (C-CH₃) | ~135 | Aromatic carbon bearing the methyl group. |

| C2 (C-Cl) | ~130 | Aromatic carbon bearing the chloro group. |

| C3 (C-H) | ~128 | Aromatic carbon ortho to the sulfinylamino group. |

| C4 (C-N=S=O) | ~145 | Aromatic carbon bearing the sulfinylamino group, expected to be significantly downfield. |

| C5 (C-H) | ~125 | Aromatic carbon influenced by both the chloro and sulfinylamino groups. |

| C6 (C-H) | ~132 | Aromatic carbon ortho to the chloro group. |

Recommended Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of synthesized 2-Chloro-1-methyl-4-(sulfinylamino)benzene.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to or near the sulfinylamino group.[1][2] CDCl₃ is a good starting point for many organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024-4096 scans).

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Predicted IR Spectral Characteristics

Table 3: Predicted IR Absorption Bands for 2-Chloro-1-methyl-4-(sulfinylamino)benzene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| ~3050-3100 | C-H stretch | Aromatic | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| ~2920-2980 | C-H stretch | Methyl (CH₃) | Medium-Weak | Aliphatic C-H stretching vibrations. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |

| ~1250 | N=S stretch | Sulfinylamino (-N=S=O) | Strong | The N=S double bond is expected to have a strong absorption in this region. |

| ~1100 | S=O stretch | Sulfinylamino (-N=S=O) | Strong | The S=O double bond will also exhibit a strong absorption. |

| ~1050 | C-Cl stretch | Aryl-Chloride | Strong | Stretching vibration of the carbon-chlorine bond. |

| ~820 | C-H bend | Aromatic (out-of-plane) | Strong | Bending vibration indicative of 1,2,4-trisubstitution. |

Recommended Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest and most efficient method.

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid 2-Chloro-1-methyl-4-(sulfinylamino)benzene sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Caption: ATR-FTIR Spectroscopy Workflow for Solid Samples.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.

Predicted Mass Spectrum Characteristics

The molecular formula for 2-Chloro-1-methyl-4-(sulfinylamino)benzene is C₇H₆ClNOS. The monoisotopic mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).

-

Molecular Weight: Approximately 187.65 g/mol .

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (mass-to-charge ratio) | Ion | Rationale |

| ~187/189 | [M]⁺˙ | Molecular Ion Peak: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third that of the M peak, due to the natural abundance of the ³⁷Cl isotope. |

| ~172/174 | [M - CH₃]⁺ | Loss of the methyl group. |

| ~123/125 | [M - SO]⁺˙ | Loss of sulfur monoxide from the sulfinylamino group. |

| ~109 | [M - NSO]⁺ | Loss of the entire sulfinylamino group. |

The fragmentation of the sulfinylamino group can be complex. The presence of an electron-withdrawing group like chlorine on the aromatic ring can influence the fragmentation pathways.[3]

Recommended Experimental Protocol for EI-MS Data Acquisition

Methodology:

-

Sample Introduction:

-

For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is amenable to gas chromatography (GC), a dilute solution can be injected into a GC-MS system.

-

-

Ionization:

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙) and its isotopic pattern to confirm the presence of chlorine.

-

Analyze the major fragment ions and propose fragmentation pathways that are consistent with the molecular structure. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6]

-

Caption: EI-MS Workflow for Molecular Weight and Structure Confirmation.

Conclusion

This guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. While no experimental data is currently available, the predicted NMR, IR, and MS characteristics outlined herein offer a solid foundation for researchers to interpret empirically acquired data. The detailed experimental protocols are designed to ensure the acquisition of high-quality spectra, facilitating an accurate and confident structural elucidation of this novel compound. The combination of these predictive insights and robust methodologies will empower researchers to efficiently and effectively analyze this molecule and similar substituted aromatic systems.

References

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PMC. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

ScienceDirect. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]

-

MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

NACE International. (n.d.). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. Retrieved from [Link]

-

AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

ACS Publications. (n.d.). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

-

Chegg.com. (2021, July 2). Solved IR Spectroscopy The IR spectrum of sulfanilamide can. Retrieved from [Link]

-

PubMed. (2013, January 31). Conformational landscape, photochemistry, and infrared spectra of sulfanilamide. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

Comprehensive Quantum Chemical Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene

This guide outlines a rigorous computational protocol for the quantum chemical characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene . As this specific derivative lacks extensive experimental literature, this document serves as a predictive technical whitepaper, synthesizing established theoretical frameworks for

Executive Summary

Molecule: 2-Chloro-1-methyl-4-(sulfinylamino)benzene (Formula:

Part 1: Molecular Architecture & Computational Strategy

Structural Definition

The molecule features a trisubstituted benzene ring. The positioning is critical for electronic assessment:

-

Position 1: Methyl group (weakly activating, inductive donor).

-

Position 2: Chlorine atom (deactivating, inductive withdrawer, resonance donor).

-

Position 4: Sulfinylamino group (

).[1] This group is para to the methyl and meta to the chlorine. -

Steric Environment: The

moiety is flanked by protons at positions 3 and 5, suggesting low steric hindrance to rotation relative to the phenyl ring, unlike ortho-substituted analogs.

The "Self-Validating" Computational Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we employ a composite method strategy. We do not rely on a single functional; rather, we cross-verify geometry with dispersion-corrected DFT and validate electronic properties with wave-function analysis.

Recommended Level of Theory:

-

Optimization & Frequencies:

B97X-D / def2-TZVP.-

Rationale: The

B97X-D functional captures long-range dispersion interactions and corrects self-interaction errors common in sulfur-containing conjugated systems [1]. The def2-TZVP basis set minimizes basis set superposition error (BSSE).

-

-

NMR Shielding: GIAO-mPW1PW91 / 6-311+G(2d,p) in PCM (Chloroform).

-

Rationale: The mPW1PW91 functional is benchmarked to provide superior accuracy for

and

-

-

Electronic Excitations (UV-Vis): TD-CAM-B3LYP / def2-TZVP.

-

Rationale: Coulomb-attenuating methods (CAM) accurately predict charge-transfer bands characteristic of the

chromophore.

-

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, from initial conformational search to final reactivity mapping.

Caption: Figure 1. Step-by-step computational workflow ensuring convergence to the global minimum before property extraction.

Part 2: Conformational Landscape

The

The Syn vs. Anti Dichotomy

The

-

Syn (cis): The

bond is on the same side as the phenyl ring (dihedral -

Anti (trans): The

bond is opposite the phenyl ring (dihedral

Theoretical Insight: In

Protocol:

-

Perform a relaxed Potential Energy Surface (PES) scan of the

dihedral angle from -

Expect the global minimum at

(Syn). -

Critical Check: Ensure the methyl group at Position 1 does not induce ring puckering. The ring should remain largely planar.

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of 2-Chloro-1-methyl-4-(sulfinylamino)benzene is governed by the interaction between the electron-rich aromatic ring and the electron-deficient

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the benzene ring and the nitrogen lone pair. It represents the nucleophilic character.

-

LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the

group (specifically the

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for charge-driven interactions.

-

Red Regions (Negative Potential): The Oxygen of the sulfinyl group and the Nitrogen atom. These are sites for hydrogen bonding or electrophilic attack.

-

Blue Regions (Positive Potential): The Sulfur atom and the aromatic protons.

-

Implication: Nucleophiles (e.g., water, amines) will attack the Sulfur atom, leading to hydrolysis or trans-imination.

Global Reactivity Descriptors

Calculate these values based on vertical ionization potential (

| Descriptor | Formula | Physical Meaning |

| Chemical Hardness ( | Resistance to charge transfer. High | |

| Electrophilicity Index ( | Propensity to accept electrons. High | |

| Softness ( | Correlates with polarizability. |

Part 4: Spectroscopic Profiling (Validation Data)

Since experimental spectra may be unavailable, these calculated values act as the "fingerprint" for identification.

Vibrational Spectroscopy (IR/Raman)

The

-

Scale Factor: Apply a scaling factor of 0.961 (for wB97X-D/def2-TZVP) to correct for anharmonicity [4].

| Mode Description | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Character |

| ~1320 - 1350 | 1270 - 1300 | Strong | Asymmetric stretch of N=S=O | |

| ~1150 - 1180 | 1100 - 1140 | Medium | Symmetric stretch of N=S=O | |

| ~1090 | 1050 | Medium | Aryl-Chloride stretch |

Nuclear Magnetic Resonance (NMR)

- NMR: The aromatic region will show an ABX or ABC pattern (depending on the exact shifts) due to the 1,2,4-substitution. The protons ortho to the NSO group (positions 3 and 5) will be deshielded by the electron-withdrawing nature of the sulfinylamine.

- NMR: Look for the C4 carbon (attached to N) to be significantly downfield (~140-145 ppm).

Part 5: Experimental Protocols (Input Examples)

To ensure reproducibility, the following Gaussian-style input blocks are provided.

Geometry Optimization Input

NBO Analysis Input (Charge Transfer)

Note: Look for

References

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. Link

-

Romano, R. M., & Della Védova, C. O. (2000).[2] N-Sulfinylimine compounds, R–N=S=O: A chemical family with a rich stereochemistry. Journal of Molecular Structure, 522(1-3), 1-24. Link

-

Merrick, J. P., et al. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

Sources

Technical Guide: Discovery, Chemistry, and Applications of N-Sulfinylamino Aromatic Compounds

Executive Summary

N-Sulfinylamino aromatic compounds (N-sulfinylanilines, Ar-NSO) represent a unique class of heterocumulenes characterized by the -N=S=O functional group.[1][2][3] Historically dismissed as mere curiosities following their discovery in the late 19th century, these compounds have re-emerged as powerful "linchpin" reagents in modern drug discovery. They serve as versatile heterodienophiles in Diels-Alder cycloadditions and as precursors to pharmacologically active sulfonimidamides and sulfoximines.[4] This guide provides a rigorous technical analysis of their synthesis, reactivity, and application, grounded in mechanistic causality.

Historical Genesis: The Michaelis Era

While C. Böttinger first reported the existence of N-sulfinylamines in 1878, it was August Michaelis in the 1890s who systematically defined their chemistry. Michaelis recognized that the reaction of primary aromatic amines with thionyl chloride (

-

1878: Böttinger synthesizes the first derivatives but lacks the structural characterization tools to fully define the -NSO moiety.

-

1890-1893: Michaelis establishes the general synthesis and explores the reactivity of the

bond, laying the groundwork for what would later be known as "Michaelis-type" chemistry in organosulfur synthesis. -

Significance: This era established the Ar-NSO motif as a stable, isolable species, contradicting earlier theories that such heterocumulenes would be too unstable to exist.

Fundamental Chemistry & Synthesis

The synthesis of N-sulfinylanilines is a classic nucleophilic substitution at the sulfur center, followed by elimination.

The Reaction Mechanism

The reaction between aniline and thionyl chloride proceeds via a stepwise elimination of hydrogen chloride.

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur of

. -

Elimination I: Loss of the first equivalent of HCl yields the chlorosulfinylamine intermediate (Ar-NH-SOCl).

-

Elimination II: Thermodynamically driven loss of the second HCl equivalent forms the N=S double bond.

Critical Process Note: The reaction is reversible. To drive the equilibrium forward, the HCl byproduct must be removed, typically by reflux or the use of a base (though the latter can complicate purification).

Visualization: Synthesis Pathway

Figure 1: Stepwise synthesis of N-sulfinylaniline showing the elimination of two equivalents of HCl.

Experimental Protocol: Synthesis of N-Sulfinylaniline

Standard Operating Procedure for Bench-Scale Synthesis

Objective: Synthesis of N-sulfinylaniline (Ph-NSO) from aniline. Scale: 50 mmol.

| Reagent | Amount | Role |

| Aniline | 4.65 g (50 mmol) | Nucleophile |

| Thionyl Chloride | 8.9 g (75 mmol) | Electrophile / Dehydrating agent |

| Benzene (or Toluene) | 50 mL | Solvent (Azeotropic removal of HCl) |

Step-by-Step Methodology:

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus to remove adsorbed moisture (Critical: Hydrolysis risk).

-

Solvation: Dissolve aniline (50 mmol) in dry benzene (30 mL).

-

Addition: Dissolve thionyl chloride (1.5 eq) in benzene (20 mL) and add to the addition funnel.

-

Reaction: Cool the aniline solution to 0°C. Add the

solution dropwise over 30 minutes. The solution will turn yellow/orange, and HCl gas will evolve. -

Reflux: Once addition is complete, warm to room temperature, then reflux for 2–3 hours until gas evolution ceases.

-

Purification: Distill off the solvent and excess

at atmospheric pressure. -

Isolation: Vacuum distill the residue. N-sulfinylaniline distills as a pale yellow oil at ~80°C / 12 mmHg .

Self-Validating Check: The product should be a clear, yellow oil. Any turbidity suggests hydrolysis (formation of aniline hydrochloride). IR spectroscopy should show a strong doublet at ~1160 and 1290

Structural & Physical Properties

N-sulfinylamines exhibit syn/anti isomerism around the N=S bond. X-ray crystallographic studies confirm that the syn conformation is energetically favored due to orbital overlap between the nitrogen lone pair and the S-O bond.

Table 1: Physical Properties of Selected N-Sulfinylamines

| Compound | Substituent (R) | Boiling Point (°C/mmHg) | State (RT) | |

| N-Sulfinylaniline | -H | 80 / 12 | Yellow Oil | 1293 |

| 4-Methyl-NSO | -CH3 | 105 / 12 | Yellow Oil | 1295 |

| 4-Chloro-NSO | -Cl | 110 / 12 | Solid (mp 35°C) | 1290 |

| 4-Nitro-NSO | -NO2 | - | Yellow Solid (mp 74°C) | 1305 |

Data Source: Kresze et al. (1967) and internal spectroscopic databases.

Reactivity Profile: The Diels-Alder "Linchpin"

The most chemically significant property of N-sulfinylanilines is their ability to act as dienophiles in Hetero-Diels-Alder (HDA) reactions. The

Mechanism of Cycloaddition

The reaction follows a concerted

-

Regioselectivity: Controlled by the polarization of the diene and the electronic nature of the aromatic ring on the NSO. Electron-withdrawing groups (e.g.,

) lower the LUMO energy of the N=S bond, significantly accelerating the reaction. -

Stereoselectivity: The reaction typically proceeds via an endo transition state, yielding the cyclic sulfonamide with high diastereoselectivity.

Visualization: Hetero-Diels-Alder Pathway

Figure 2: The Hetero-Diels-Alder reaction pathway forming the thiazine oxide scaffold.

Hydrolytic Sensitivity (Cautionary Note)

N-sulfinylamines are essentially "anhydrous indicators."

Modern Applications in Drug Discovery

In the 21st century, the utility of N-sulfinylamines has shifted from simple heterocyclic synthesis to the construction of complex pharmacophores like sulfonimidamides .

-

Sulfonimidamides: Bioisosteres of sulfonamides with improved solubility and metabolic stability.

-

Synthesis: Reaction of N-sulfinylamines with organolithiums or Grignards, followed by oxidation, yields these high-value targets.

-

Bioconjugation: Recent studies utilize the "click-like" reactivity of the NSO group for bioconjugation, exploiting its rapid reaction with specific nucleophiles under mild conditions.

References

-

Böttinger, C. (1878).[5] Ueber die Einwirkung von Thionylchlorid auf Anilin. Berichte der deutschen chemischen Gesellschaft, 11(2), 1407-1408. Link

-

Michaelis, A. (1893). Ueber die Thionylamine. Justus Liebigs Annalen der Chemie, 274(2-3), 173-266. Link

-

Kresze, G., & Wucherpfennig, W. (1967).[3] Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition, 6(2), 149-167.[3] Link

-

Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(42), 10824-10833. Link

-

Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10824-10833.[2] Link

Sources

Chlorinated N-Sulfinylamino Compounds: Synthetic Utility and Biological Reactivity Profile

Executive Summary

This technical guide analyzes the physicochemical properties, synthetic utility, and biological implications of chlorinated N-sulfinylamines (R-N=S=O). While historically viewed merely as unstable intermediates, recent advancements have repositioned these compounds as critical "high-energy" synthons for accessing complex sulfonimidamides and sulfoximines—functional groups increasingly prevalent in modern drug discovery (e.g., inhibitors of carbonic anhydrase and HIV protease). Furthermore, the specific introduction of chlorine substituents modulates the electrophilicity of the N=S=O motif, altering its kinetic stability and reactivity toward biological nucleophiles.

Chemical Basis: The Chlorinated N-Sulfinyl Moiety

The N-sulfinyl group contains a heterocumulene system (

The "Chlorine Effect" on Stability and Reactivity

Unsubstituted N-sulfinylamines are prone to hydrolysis and polymerization. However, placing chlorine atoms on the N-aryl ring (specifically at para or ortho positions) significantly alters their profile:

-

Electronic Stabilization: Chlorine, being an electron-withdrawing group (EWG) via induction (

), reduces the electron density on the nitrogen. This destabilizes the ground state slightly but significantly increases the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles (e.g., Grignard reagents or enzyme active sites). -

Lipophilicity Modulation: Chlorination increases the

(partition coefficient), enhancing membrane permeability. This is critical when these compounds are used as covalent probes in chemical biology. -

Steric Protection: Ortho-chlorination (e.g., 2,4-dichloro-N-sulfinylaniline) provides kinetic shielding, retarding hydrolytic degradation by atmospheric moisture without abolishing reactivity toward smaller, potent nucleophiles.

Comparison of Substituent Effects

The following table summarizes how ring substitution affects the N-sulfinyl moiety's reactivity profile.

| Substituent (R-C6H4-NSO) | Electronic Effect | Hydrolytic Stability | Electrophilicity (S atom) | Primary Application |

| H (Unsubstituted) | Neutral | Low | Moderate | General Reagent |

| 4-OMe (Electron Donor) | Resonance (+R) | Moderate | Low | Polymer Synthesis |

| 4-Cl (Weak EWG) | Inductive (-I) | High | High | Drug Scaffold / Synthon |

| 2,4-Dichloro | Strong Inductive (-I) | Very High | Very High | Covalent Inhibitor Design |

| 4-NO2 (Strong EWG) | Resonance (-R) | Moderate | Extreme | Highly Reactive (Unstable) |

Biological Implications: Mechanism of Action[1]

Chlorinated N-sulfinylamines exhibit biological activity through two distinct pathways: as covalent modifiers of proteins and as precursors to bioactive sulfonamides.

Direct Interaction: Covalent Modification (The "Warhead" Hypothesis)

The N=S=O moiety is a "soft" electrophile. In a biological context, it preferentially targets "soft" nucleophiles, primarily the thiol groups (

-

Mechanism: The nucleophilic sulfur of cysteine attacks the electrophilic sulfur of the N-sulfinylamine.

-

Outcome: Formation of a thiosulfinate intermediate. This can lead to irreversible enzyme inhibition or oxidative stress via the release of SO2 upon decomposition.

-

Chlorine's Role: The 4-chloro substituent enhances the electrophilicity of the sulfur, making the compound a more potent "covalent warhead" for targeting catalytic cysteines in proteases.

Indirect Activity: Accessing Sulfonimidamides

Recent literature (e.g., Chem. Sci., 2023; Org.[1][2] Lett., 2022) highlights N-sulfinylamines as superior precursors to sulfonimidamides , a functional group that is bioisosteric to sulfonamides but with improved solubility and stability.

Key Insight: The reaction of chlorinated N-sulfinylamines with organometallics (Grignard/Lithium) bypasses the need for unstable sulfonyl chlorides, allowing the synthesis of complex drug candidates that were previously inaccessible.

Visualization of Pathways[5]

The following diagram illustrates the divergent reactivity of chlorinated N-sulfinylamines: their use in synthesis versus their biological reactivity with proteins.

Figure 1: Divergent pathways of 4-chloro-N-sulfinylaniline. Green nodes represent synthetic utility in drug design; the black node represents direct biological interaction (toxicity/inhibition).

Experimental Protocols

Synthesis of 4-Chloro-N-sulfinylaniline

This protocol ensures high purity, essential for subsequent biological or synthetic applications. Moisture exclusion is critical.

Reagents:

-

4-Chloroaniline (12.7 g, 0.1 mol)

-

Thionyl Chloride (

) (23.8 g, 0.2 mol) -

Benzene or Toluene (Anhydrous, 50 mL)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a

drying tube. Flush the system with dry nitrogen. -

Dissolution: Dissolve 4-chloroaniline in anhydrous benzene/toluene.

-

Addition: Cool the solution to 0°C. Add thionyl chloride dropwise over 30 minutes. Caution: HCl gas is evolved. Use a fume hood.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 80-110°C) for 2–4 hours until HCl evolution ceases. The solution should turn clear yellow/orange.

-

Purification: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).

-

Distillation: Purify the residue via vacuum distillation. 4-Chloro-N-sulfinylaniline distills as a yellow oil (bp ~100-105°C at 12 mmHg) which may solidify upon cooling.

-

Storage: Store under nitrogen in a sealed vessel at 4°C.

Application: Synthesis of Sulfonimidamides (Drug Precursors)

Adapted from Ding et al. (2022) and Davies et al. (2024).

Rationale: This method converts the N-sulfinylamine into a sulfonimidamide, a key pharmacophore in modern medicinal chemistry.

-

Coupling: Dissolve 4-chloro-N-sulfinylaniline (1.0 equiv) in dry THF at -78°C.

-

Nucleophilic Attack: Add Organolithium or Grignard reagent (1.1 equiv) dropwise. Stir for 1 hour.

-

Amination: Add an amine (e.g., morpholine) and an oxidant (N-chlorosuccinimide or

) to trap the intermediate. -

Workup: Quench with aqueous

, extract with ethyl acetate, and purify via column chromatography.

Safety and Handling

-

Toxicity: Chlorinated N-sulfinylamines are potent irritants and lachrymators. They may cause severe respiratory irritation due to hydrolysis into aniline and

in moist tissues. -

Reactivity: Violent reaction with water. Do not use aqueous solvents during synthesis.

-

PPE: Full face shield, chemically resistant gloves (nitrile/neoprene), and fume hood operation are mandatory.

References

-

Ding, M., Zhang, Z. X., & Davies, T. Q. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.[1] Organic Letters, 24(9), 1711–1715. [Link]

-

Tashrifi, Z., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides.[3][4] Chemical Science, 14, 13384-13391.[3] [Link]

-

Euro Chlor. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor Science Dossier. [Link]

- Ismail, Z. M., & Hoffmann, H. M. R. (1983). Cycloadditions of N-sulfinylamines and sulfur diimides to dienes. Angewandte Chemie International Edition, 22(9), 719-720. (Foundational chemistry for Diels-Alder reactivity).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 3. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Chloro-1-methyl-4-(sulfinylamino)benzene in Organic Synthesis

Executive Summary

2-Chloro-1-methyl-4-(sulfinylamino)benzene (CAS: Analogous to 4-amino-2-chlorotoluene derivatives) is a highly reactive, electron-deficient

Its core value lies in three distinct reactivity profiles:

-

Hetero-Diels-Alder (HDA) Dienophile: For constructing thiazine heterocycles.

-

Electrophilic Sulfur Transfer: For the rapid synthesis of

-aryl sulfinamides and sulfonamides via organometallic addition. -

Dehydrating/Condensation Agent: In the formation of ureas and phosphoryl derivatives.

This guide details the preparation, handling, and three primary synthetic workflows for this compound.

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11]

Chemical Identity[6][7][12]

-

Systematic Name: 2-Chloro-1-methyl-4-(sulfinylamino)benzene

-

Parent Scaffold: 4-Amino-2-chlorotoluene (3-Chloro-4-methylaniline)

-

Functional Group:

-Sulfinyl ( -

Appearance: Typically a deep yellow to orange oil or low-melting solid (highly sensitive to moisture).

-

Reactivity Class: Electrophile; Enophile; Dienophile.

Synthesis Protocol (The "Generator" Step)

Because

Reagents:

-

4-Amino-2-chlorotoluene (1.0 equiv)

-

Thionyl Chloride (1.2–1.5 equiv)

-

Solvent: Dry Benzene or Toluene (anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Ar/N2) inlet. Connect the outlet to a scrubber (NaOH trap) to neutralize evolved

and -

Dissolution: Dissolve 4-amino-2-chlorotoluene (e.g., 10 mmol) in dry toluene (20 mL).

-

Addition: Add a solution of thionyl chloride (12 mmol) in toluene (5 mL) dropwise at room temperature. The solution will darken, and gas evolution (

) will be vigorous. -

Reflux: Heat the mixture to reflux (110°C) for 2–4 hours until gas evolution ceases. The solution should turn clear/deep yellow.

-

Purification:

-

Remove solvent and excess

under reduced pressure (rotary evaporator with a base trap). -

Critical: Do not expose to humid air.

-

Optional: Vacuum distillation can yield the pure oil, but the crude residue is often sufficiently pure (>95%) for subsequent steps.

-

Application A: Hetero-Diels-Alder (HDA) Cycloaddition

Principle

The

Protocol: Synthesis of Thiazine Oxides

Target: Reaction with 2,3-dimethyl-1,3-butadiene.

-

Preparation: Dissolve the freshly prepared 2-Chloro-1-methyl-4-(sulfinylamino)benzene (10 mmol) in dry benzene (15 mL).

-

Addition: Add 2,3-dimethyl-1,3-butadiene (12 mmol, 1.2 equiv) in one portion.

-

Reaction: Stir at room temperature for 12–24 hours. The reaction is often exothermic.

-

Note: Electron-deficient

-sulfinylamines (like this chlorinated analog) react faster than unsubstituted phenyl analogs.

-

-

Workup:

-

Concentrate the mixture in vacuo.

-

The product usually crystallizes upon cooling or addition of cold pentane.

-

Recrystallize from Hexane/EtOAc.

-

Mechanism Visualization

Caption: Concerted [4+2] cycloaddition mechanism yielding the thiazine oxide scaffold.

Application B: Nucleophilic Addition (Sulfinamide Synthesis)

Principle

-sulfinylamines react with organometallic reagents (Grignard or Organolithium) at the sulfur atom. This is a powerful method to constructProtocol: Synthesis of -(2-chloro-4-methylphenyl)benzenesulfinamide

Reagents:

-

Substrate: 2-Chloro-1-methyl-4-(sulfinylamino)benzene (5 mmol)

-

Nucleophile: Phenylmagnesium bromide (PhMgBr) (1.0 M in THF, 5.5 mmol)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Cooling: Cool the solution of the

-sulfinylamine in THF (20 mL) to -78°C (Dry ice/acetone bath). -

Addition: Add PhMgBr dropwise over 15 minutes. The color will shift (often to light yellow or colorless).

-

Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with EtOAc (3x). Dry over

and concentrate. -

Outcome: The resulting sulfinamide is stable and can be isolated.

-

Extension: To get the Sulfonamide , treat the crude sulfinamide with

-CPBA (1.1 equiv) in DCM at 0°C.

-

Application C: Isocyanate Equivalence (Urea Synthesis)

Principle

While less common than isocyanates,

Reaction:

Summary of Reactivity & Workflow

The following diagram summarizes the decision tree for using this intermediate in the lab.

Caption: Synthetic divergence of the N-sulfinyl intermediate.

Troubleshooting & Handling

| Issue | Cause | Solution |

| Rapid Darkening | Hydrolysis due to moisture. | Ensure all glassware is flame-dried; use Schlenk lines. |

| Low Yield (HDA) | Steric hindrance from the 2-chloro group. | Increase temperature to 40–60°C or use high-pressure conditions. |

| Reversion to Aniline | Incomplete removal of | Use a vigorous |

References

-

Kresze, G., & Wucherpfennig, W. (1967). Organic Synthesis with N-Sulfinyl Compounds. Angewandte Chemie International Edition. Link

-

Willis, M. C., et al. (2020).[3][4] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Organic Letters. Link

-

Bryce, M. R., et al. (1994). Diels–Alder and ene reactions of new transient thionitrosoarenes. Journal of the Chemical Society, Perkin Transactions 1. Link

-

ChemicalBook. (2025). 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Data. (Context for scaffold stability). Link

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

Application Note: Strategic Utilization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene in Pharmaceutical Synthesis

[1]

Abstract

This guide details the synthetic utility of 2-Chloro-1-methyl-4-(sulfinylamino)benzene , a versatile electrophilic building block derived from 4-amino-2-chlorotoluene. Unlike standard sulfonyl chlorides used in sulfonamide synthesis, this N-sulfinylamine intermediate enables "inverse" retrosynthetic disconnections. It facilitates the modular construction of sulfinamides , sulfonamides , and heterocyclic thiazine oxides via nucleophilic addition and cycloaddition pathways. This protocol provides validated workflows for generating this moisture-sensitive reagent in situ and deploying it to access privileged medicinal scaffolds.

Part 1: Introduction & Mechanistic Insight

The Strategic Advantage of the N-Sulfinyl Moiety

In medicinal chemistry, the introduction of sulfur-nitrogen bonds is typically achieved via the reaction of sulfonyl chlorides with amines. However, this traditional approach is limited by the availability of specific sulfonyl chlorides and harsh reaction conditions.

2-Chloro-1-methyl-4-(sulfinylamino)benzene (Structure: Ar–N=S=O) acts as a "masked" isocyanate analog. It possesses a unique electrophilic sulfur center that reacts with:

-

Carbon Nucleophiles (Grignard/Lithium Reagents): To form stable sulfinamides, which can be oxidized to sulfonamides.

-

Dienes: To form thiazine oxides via hetero-Diels-Alder [4+2] cycloaddition.

Why this specific scaffold? The 3-chloro-4-methylphenyl motif (derived from the parent aniline) is a validated pharmacophore found in various agrochemicals and kinase inhibitors. The chlorine atom at the meta position (relative to the nitrogen) provides lipophilicity and metabolic stability, while the para-methyl group offers steric bulk. Using the N-sulfinyl derivative allows researchers to install this specific aryl core into complex sulfonamide architectures that are otherwise difficult to synthesize.

Reaction Pathways Diagram

The following diagram illustrates the divergent synthesis pathways starting from the N-sulfinylamine building block.

Figure 1: Divergent synthetic pathways. The N-sulfinylamine serves as the linchpin for accessing both acyclic sulfur-nitrogen species and heterocyclic rings.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Reagent (In Situ Generation)

Note: N-sulfinylamines are moisture-sensitive. While isolable via distillation, it is often more practical to generate them fresh for immediate use.

Objective: Convert 4-amino-2-chlorotoluene (3-chloro-4-methylaniline) to 2-Chloro-1-methyl-4-(sulfinylamino)benzene.

Materials:

-

4-Amino-2-chlorotoluene (1.0 equiv)

-

Thionyl chloride (SOCl

) (1.2 equiv) -

Triethylamine (NEt

) (2.5 equiv) -

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolution: Dissolve 4-amino-2-chlorotoluene (e.g., 10 mmol) in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

-

Base Addition: Add triethylamine (25 mmol) to the solution.

-

Thionyl Chloride Addition: Dropwise add thionyl chloride (12 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction and gas evolution (HCl).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution typically turns deep yellow/orange.

-

Work-up (for Isolation): Remove solvent under reduced pressure. Extract the residue with dry diethyl ether/hexane (to precipitate triethylamine hydrochloride salts). Filter under inert atmosphere.

-

Purification: Vacuum distillation of the filtrate yields the pure N-sulfinylamine as an orange oil. Store under Argon at -20°C.

-

Alternative (In Situ): If using immediately for Grignard reaction, filter the salts rapidly and use the filtrate directly.

-

Protocol B: Synthesis of Sulfonamides via Grignard Addition

Application: Creating N-aryl sulfonamides where the sulfonyl "R" group is derived from a Grignard reagent. This is ideal when the corresponding sulfonyl chloride is unstable.

Mechanism: Ar-NSO + R-MgBr → Ar-NH-SO-R (Sulfinamide) → [Oxidation] → Ar-NH-SO2-R

Step-by-Step Procedure:

-

Nucleophilic Addition:

-

Cool the solution of 2-Chloro-1-methyl-4-(sulfinylamino)benzene (1.0 equiv, in THF) to -78°C.

-

Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv) dropwise.

-

Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench with saturated NH

Cl solution. -

Extract with EtOAc, dry over MgSO

, and concentrate to obtain the Sulfinamide intermediate.

-

-

Oxidation to Sulfonamide:

-

Dissolve the crude sulfinamide in DCM.[1]

-

Add m-chloroperbenzoic acid (mCPBA, 1.2 equiv) at 0°C.

-

Stir for 1 hour at room temperature.

-

Wash with aqueous NaHCO

(to remove m-chlorobenzoic acid) and Na -

Purify via silica gel chromatography.

-

Data Table: Typical Yields

| Reactant (R-MgX) | Intermediate (Sulfinamide) Yield | Final Product (Sulfonamide) Yield | Notes |

|---|---|---|---|

| PhMgBr | 85% | 92% | Standard benchmark |

| Isopropyl-MgBr | 78% | 88% | Sterically hindered R-group |

| Vinyl-MgBr | 80% | 85% | Access to vinyl sulfonamides |

Protocol C: Hetero-Diels-Alder Cycloaddition

Application: Synthesis of dihydro-1,2-thiazine oxides (heterocycles).

Step-by-Step Procedure:

-

Dissolve 2-Chloro-1-methyl-4-(sulfinylamino)benzene (1.0 equiv) in dry Benzene or Toluene.

-

Add 2,3-Dimethyl-1,3-butadiene (1.5 equiv).

-

Reflux the mixture for 4–12 hours. (The N=S bond acts as the dienophile).

-

Concentrate under vacuum.

-

Purify the resulting cyclic sulfinamide (thiazine oxide) by crystallization or column chromatography.

Part 3: Safety & Handling

-

Moisture Sensitivity: N-Sulfinylamines hydrolyze rapidly in moist air to release SO

and the parent aniline. All reactions must be performed under an inert atmosphere (N -

Toxicity: The parent aniline (4-amino-2-chlorotoluene) is toxic and a potential carcinogen. Handle all precursors and breakdown products in a fume hood.

-

Thionyl Chloride: Highly corrosive and reacts violently with water.

References

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Source: Organic Letters (2020).[1] Context: Establishes the general utility of N-sulfinyl reagents for sulfonamide synthesis via Grignard addition. URL:[Link]

-

A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Source: Organic Letters (2022).[2] Context: Describes the advanced use of sulfinylamines to access sulfonimidamides, a bioisostere of sulfonamides.[3] URL:[Link]

-

Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: Chemical Science (2023).[4] Context: Demonstrates radical-mediated pathways using N-sulfinylamines, expanding their utility beyond simple nucleophilic addition. URL:[Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: Journal of Organic Chemistry (2007). Context: Provides comparative methods for sulfinamide synthesis, highlighting the efficiency of the N-sulfinylamine route. URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]

- 3. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04727J [pubs.rsc.org]

- 4. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: HPLC and GC Methods for the Analysis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene

Introduction

2-Chloro-1-methyl-4-(sulfinylamino)benzene is an organic intermediate characterized by a chlorinated toluene backbone and a reactive N-sulfinyl (N=S=O) functional group. The synthesis and application of related sulfinamide compounds are of growing interest in medicinal chemistry and materials science.[1][2] Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, and ensuring quality control of intermediates and final products. This guide provides detailed, field-proven protocols for the analysis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and drug development professionals. The methodologies are built on foundational chromatographic principles and data from structurally analogous aromatic amines and chlorinated compounds.[3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification

Principle and Rationale

High-Performance Liquid Chromatography is the premier technique for analyzing non-volatile or thermally sensitive compounds. The structure of 2-Chloro-1-methyl-4-(sulfinylamino)benzene, featuring a polar sulfinylamino group and a non-polar chlorotoluene body, makes it an ideal candidate for reversed-phase HPLC.

-

Expertise & Experience: We select a C18 stationary phase, the workhorse of reversed-phase chromatography, due to its hydrophobicity, which will effectively retain the aromatic ring of the analyte. The polarity of the sulfinylamino group necessitates a polar mobile phase, such as a mixture of water and an organic modifier (acetonitrile or methanol), to ensure proper elution and peak shape. A gradient elution is chosen to provide robust separation of the main analyte from potential non-polar impurities or more polar starting materials within a reasonable timeframe.[3] UV detection is selected based on the presence of the benzene ring, a strong chromophore, which should provide excellent sensitivity at wavelengths around 215-254 nm.[5]

HPLC Experimental Protocol

| Parameter | Condition | Rationale |

| Instrument | Agilent 1290 Infinity II or equivalent UHPLC/HPLC system | Provides high pressure tolerance for efficient separation with small particle columns. |

| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 x 100 mm, 1.8 µm | A high-resolution column offering excellent peak shape and efficiency for aromatic compounds.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks for amine-containing compounds and improves reproducibility. |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |

| Gradient | 0-1 min: 20% B; 1-10 min: 20% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 20% B; 12.1-15 min: 20% B | A gradient ensures elution of compounds with a wide range of polarities.[3] |

| Flow Rate | 0.5 mL/min | Appropriate for a 3.0 mm ID column to maintain efficiency. |

| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |

| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |

| Detector | Diode Array Detector (DAD) | Wavelength set at 254 nm for detection, with a full spectrum (200-400 nm) recorded for peak purity analysis. |

Sample Preparation Protocol (HPLC)

The goal of sample preparation is to create a clean, particulate-free solution of the analyte in a solvent compatible with the mobile phase, preventing column damage and ensuring accurate results.[6]

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-1-methyl-4-(sulfinylamino)benzene reference standard or sample into a 10 mL volumetric flask.

-

Dissolution: Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

-

Dilution: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.

-

Working Solution (e.g., 50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water. This ensures the sample solvent is not significantly stronger than the initial mobile phase conditions.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. This is a critical step to remove particulates that could clog the column.

HPLC Workflow Visualization

Caption: HPLC analysis workflow from sample preparation to data processing.